molecular formula C7H3ClN2O3 B169153 3-Chloro-4-hydroxy-5-nitrobenzonitrile CAS No. 1689-88-9

3-Chloro-4-hydroxy-5-nitrobenzonitrile

Cat. No.: B169153
CAS No.: 1689-88-9
M. Wt: 198.56 g/mol
InChI Key: WAGCFMUDSMDQFJ-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O3. It is a yellow crystalline solid that is slightly soluble in water but soluble in organic solvents such as alcohol and ether

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-hydroxy-5-nitrobenzonitrile can be synthesized through the reaction of 3,5-dinitrobenzonitrile with sodium hydroxide. Under alkaline conditions, sodium hydroxide converts 3,5-dinitrobenzonitrile to 3-chloro-4-hydroxy-5-nitrobenzoic acid sodium salt. This intermediate is then acidified to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron and hydrochloric acid or stannous chloride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a suitable catalyst.

Major Products

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-hydroxy-5-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzonitrile: Similar structure but lacks the hydroxy group.

    3-Nitro-4-thiocyanobenzonitrile: Contains a thiocyano group instead of a chloro group.

    4-Hydroxy-3-nitrobenzonitrile: Similar structure but lacks the chloro group.

Uniqueness

3-Chloro-4-hydroxy-5-nitrobenzonitrile is unique due to the presence of both chloro and hydroxy groups, which provide distinct reactivity patterns and potential for diverse applications. The combination of these functional groups allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

IUPAC Name

3-chloro-4-hydroxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGCFMUDSMDQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168622
Record name Benzonitrile, 3-chloro-4-hydroxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1689-88-9
Record name Benzonitrile, 3-chloro-4-hydroxy-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3-chloro-4-hydroxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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